Ethyl 2-(2-(naphthalen-1-yl)acetamido)-5-nitrothiophene-3-carboxylate
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Overview
Description
Ethyl 2-(2-(naphthalen-1-yl)acetamido)-5-nitrothiophene-3-carboxylate is a complex organic compound that features a naphthalene ring, an acetamido group, a nitrothiophene ring, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-(naphthalen-1-yl)acetamido)-5-nitrothiophene-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of 2-(naphthalen-1-yl)acetic acid, which is then converted to its corresponding acetamido derivative through an amide formation reaction. This intermediate is then subjected to nitration to introduce the nitro group on the thiophene ring. Finally, esterification with ethanol yields the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-(naphthalen-1-yl)acetamido)-5-nitrothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(2-(naphthalen-1-yl)acetamido)-5-nitrothiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-(naphthalen-1-yl)acetamido)-5-nitrothiophene-3-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The naphthalene ring and acetamido group may also interact with proteins or enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2-(1-Naphthyl)acetamide: Shares the naphthalene and acetamido groups but lacks the nitrothiophene ring.
N-(2-Naphthyl)acetamide: Similar structure but with different substitution patterns on the naphthalene ring.
Ethyl 2-(2-(naphthalen-1-yl)acetamido)acetate: Lacks the nitro group and thiophene ring.
Uniqueness
Ethyl 2-(2-(naphthalen-1-yl)acetamido)-5-nitrothiophene-3-carboxylate is unique due to the presence of the nitrothiophene ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
ethyl 2-[(2-naphthalen-1-ylacetyl)amino]-5-nitrothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5S/c1-2-26-19(23)15-11-17(21(24)25)27-18(15)20-16(22)10-13-8-5-7-12-6-3-4-9-14(12)13/h3-9,11H,2,10H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDWERLAGROJRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)[N+](=O)[O-])NC(=O)CC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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